molecular formula C22H27NO B10790759 10S-hydroxylobel-7-ene

10S-hydroxylobel-7-ene

Cat. No.: B10790759
M. Wt: 321.5 g/mol
InChI Key: IKYXUFYHDWVXST-XIGZGLEXSA-N
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Description

10S-hydroxylobel-7-ene is a chemical compound that belongs to the class of lobeline analogues. It is known for its high potency and selectivity at serotonin and dopamine transporters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10S-hydroxylobel-7-ene involves several steps. One common method includes the use of lobeline as a starting material. The hydroxylation of lobeline at the 10th position is achieved through specific reaction conditions that involve the use of reagents such as hydrogen peroxide and catalysts like palladium on carbon .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

10S-hydroxylobel-7-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of lobel-7-ene, such as ketones, aldehydes, and substituted lobel-7-ene compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 10S-hydroxylobel-7-ene involves its interaction with serotonin and dopamine transporters. It inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This action is mediated through binding to specific sites on the transporters, altering their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10S-hydroxylobel-7-ene is unique due to its high selectivity and potency at serotonin and dopamine transporters. Its specific hydroxylation pattern contributes to its distinct pharmacological profile, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C22H27NO

Molecular Weight

321.5 g/mol

IUPAC Name

(1S)-2-[(2S,6R)-1-methyl-6-[(E)-2-phenylethenyl]piperidin-2-yl]-1-phenylethanol

InChI

InChI=1S/C22H27NO/c1-23-20(16-15-18-9-4-2-5-10-18)13-8-14-21(23)17-22(24)19-11-6-3-7-12-19/h2-7,9-12,15-16,20-22,24H,8,13-14,17H2,1H3/b16-15+/t20-,21+,22+/m1/s1

InChI Key

IKYXUFYHDWVXST-XIGZGLEXSA-N

Isomeric SMILES

CN1[C@@H](CCC[C@@H]1/C=C/C2=CC=CC=C2)C[C@@H](C3=CC=CC=C3)O

Canonical SMILES

CN1C(CCCC1C=CC2=CC=CC=C2)CC(C3=CC=CC=C3)O

Origin of Product

United States

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